molecular formula C11H14BrN3O2 B6962746 N-[1-(5-bromopyrimidin-2-yl)ethyl]oxolane-3-carboxamide

N-[1-(5-bromopyrimidin-2-yl)ethyl]oxolane-3-carboxamide

Cat. No.: B6962746
M. Wt: 300.15 g/mol
InChI Key: TVVCUVMZCVUDDP-UHFFFAOYSA-N
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Description

N-[1-(5-bromopyrimidin-2-yl)ethyl]oxolane-3-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring, an ethyl group at the 1-position, and an oxolane-3-carboxamide moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromopyrimidin-2-yl)ethyl]oxolane-3-carboxamide typically involves the reaction of 5-bromopyrimidine with an appropriate ethylating agent followed by the introduction of the oxolane-3-carboxamide group. One common method involves the use of 5-bromopyrimidine and ethyl iodide in the presence of a base such as potassium carbonate to form the ethylated intermediate. This intermediate is then reacted with oxolane-3-carboxylic acid chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromopyrimidin-2-yl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Cyclization Reactions: The presence of the oxolane ring allows for potential cyclization reactions under appropriate conditions.

Properties

IUPAC Name

N-[1-(5-bromopyrimidin-2-yl)ethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-7(10-13-4-9(12)5-14-10)15-11(16)8-2-3-17-6-8/h4-5,7-8H,2-3,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVCUVMZCVUDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)Br)NC(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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